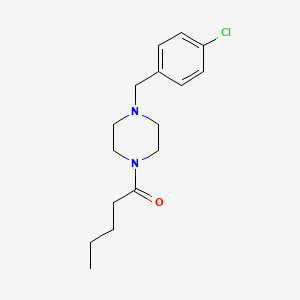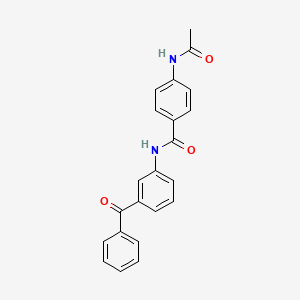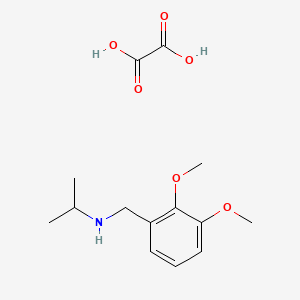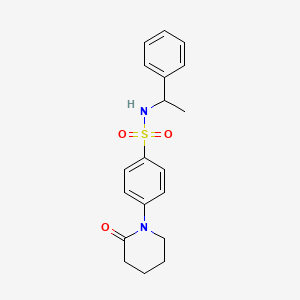![molecular formula C19H27N3O5 B5087458 3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B5087458.png)
3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide is a synthetic compound that has gained attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as DOP and is a member of the oxadiazole family of compounds.
Mécanisme D'action
The mechanism of action of DOP is not fully understood. It is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. Additionally, DOP has been shown to have an effect on the immune system by modulating the activity of certain cytokines.
Biochemical and Physiological Effects
DOP has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of certain cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, DOP has been shown to increase the activity of certain enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DOP in lab experiments is that it has been shown to have a high degree of selectivity for certain receptors. Additionally, DOP has been shown to have a low toxicity profile. One limitation of using DOP in lab experiments is that it can be difficult to synthesize in large quantities.
Orientations Futures
There are a number of potential future directions for research on DOP. One area of research could focus on the development of new synthesis methods that would allow for the production of larger quantities of DOP. Additionally, further research could be done to better understand the mechanism of action of DOP and its potential use in the treatment of various diseases. Finally, research could be done to explore the potential use of DOP in combination with other drugs to enhance its pharmacological properties.
Méthodes De Synthèse
The synthesis of DOP involves a multi-step process that begins with the reaction of 2,5-dimethoxybenzyl chloride with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with ethyl acetoacetate to form the oxadiazole ring. The final step involves the reaction of the oxadiazole with 3-ethoxypropylamine to form DOP.
Applications De Recherche Scientifique
DOP has been studied for its potential use in the treatment of various diseases. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties. Additionally, DOP has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-4-26-11-5-10-20-17(23)8-9-18-21-22-19(27-18)13-14-12-15(24-2)6-7-16(14)25-3/h6-7,12H,4-5,8-11,13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDGIRHGFFHBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCC1=NN=C(O1)CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5087378.png)
![2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5087382.png)
![3-bromo-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5087393.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5087397.png)


![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-(3,4-dimethylphenyl)-1-piperidinecarboxamide](/img/structure/B5087412.png)
![1-(3-bromophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5087418.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5087435.png)


![5-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5087455.png)
![ethyl N-[(5-methyl-3-isoxazolyl)carbonyl]glycinate](/img/structure/B5087456.png)
